(Z)-ethyl 2-((4-chlorobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-chlorobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c1-3-28-19(26)13-6-9-15-16(10-13)29-20(23(15)11-17(24)27-2)22-18(25)12-4-7-14(21)8-5-12/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHRHKSWKDFVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((4-chlorobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a complex structure characterized by a benzothiazole core, an imine linkage, and an ethyl ester functional group. Its molecular formula is C_{18}H_{19ClN_2O_4S, and it has a molecular weight of approximately 392.87 g/mol.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit notable antimicrobial properties. A study demonstrated that similar benzothiazole compounds showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| (Z)-ethyl ... | E. coli, S. aureus | 8 µg/mL |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of aldose reductase, which is crucial in diabetic complications. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access .
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Aldose Reductase | Competitive | 5.4 |
| Carbonic Anhydrase | Non-competitive | 12.1 |
Case Study 1: Antidiabetic Potential
In a recent study involving diabetic rat models, this compound demonstrated significant reductions in blood glucose levels compared to control groups. The study suggested that the compound's mechanism may involve modulation of insulin sensitivity and enhancement of glucose uptake in peripheral tissues .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with other benzo[d]thiazole and triazole derivatives, though differences in substituents and ring systems lead to distinct physicochemical and biological properties. Below is a comparative analysis based on the provided evidence:
Research Findings and Data Gaps
Synthetic yields and reaction conditions for analogous compounds suggest moderate efficiency (60–75% yields) for similar multi-step syntheses.
Comparative stability studies (e.g., Z vs. E isomers) are needed to assess configurational effects on reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
